molecular formula C9H9N3O2 B1387317 5-Amino-1-benzofuran-2-carbohydrazide CAS No. 1048913-38-7

5-Amino-1-benzofuran-2-carbohydrazide

Cat. No.: B1387317
CAS No.: 1048913-38-7
M. Wt: 191.19 g/mol
InChI Key: MAUALFRENAVLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-benzofuran-2-carbohydrazide is a chemical compound with the molecular formula C₉H₉N₃O₂. It is a derivative of benzofuran, a heterocyclic organic compound known for its wide range of biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

5-Amino-1-benzofuran-2-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . Additionally, this compound can bind to sigma receptors, which are proteins involved in cell signaling and neuroprotection . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with sigma receptors, leading to changes in gene expression and cellular metabolism . In particular, the compound has been shown to upregulate the expression of tumor suppressor microRNAs, such as miR-122 and miR-29b, which play a role in inhibiting cell proliferation

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound can bind to carbonic anhydrase, inhibiting its activity and affecting pH regulation in cells . Additionally, this compound can interact with sigma receptors, leading to changes in cell signaling pathways and gene expression . These interactions at the molecular level contribute to the compound’s overall effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as cell death and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit carbonic anhydrase, affecting pH regulation and ion balance in cells . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . These interactions highlight the compound’s potential in studying metabolic pathways and developing therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, this compound can bind to proteins that facilitate its distribution and accumulation in specific tissues . These properties are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and proteins involved in cellular processes

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

5-Amino-1-benzofuran-2-carbohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

  • 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
  • Benzofuran carbohydrazide
  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Comparison: 5-Amino-1-benzofuran-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to other benzofuran derivatives, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-amino-1-benzofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUALFRENAVLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-benzofuran-2-carbohydrazide
Reactant of Route 2
5-Amino-1-benzofuran-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
5-Amino-1-benzofuran-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
5-Amino-1-benzofuran-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5-Amino-1-benzofuran-2-carbohydrazide
Reactant of Route 6
5-Amino-1-benzofuran-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.